N-Desmethyl Rosiglitazone-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

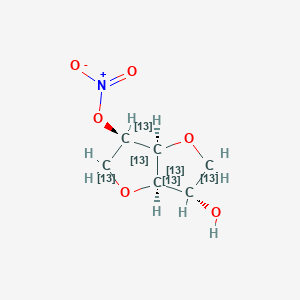

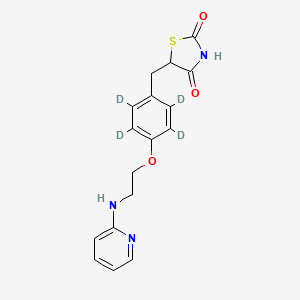

“N-Desmethyl Rosiglitazone-d4” is a deuterium-labeled version of N-Desmethyl Rosiglitazone . It is an impurity of Rosiglitazone, an anti-diabetic drug in the thiazolidinedione class .

Synthesis Analysis

The synthesis of “this compound” involves the incorporation of stable heavy isotopes of hydrogen (deuterium), carbon, and other elements into the drug molecule . This process, known as deuteration, is often used as a tracer for quantitation during the drug development process .Molecular Structure Analysis

The molecular formula of “this compound” is C17H13D4N3O3S . Its molecular weight is 347.42 .Chemical Reactions Analysis

“this compound” is a metabolite of Rosiglitazone, which is metabolized by CYP450 enzymes into two main metabolites: N-desmethyl rosiglitazone (N-Dm-R) and ρ-hydroxy rosiglitazone (ρ-OH-R) .Physical and Chemical Properties Analysis

“this compound” is an off-white to pale beige solid . Its molecular weight is 347.42, and its molecular formula is C17H13D4N3O3S .科学的研究の応用

Quantitative Analysis in Human Plasma : N-Desmethyl Rosiglitazone, along with Rosiglitazone, can be quantitatively analyzed in human plasma. This is achieved through liquid chromatography and tandem mass spectrometry methods, which use N-Desmethyl Rosiglitazone-d4 as an internal standard. This methodology aids in clinical pharmacokinetic studies of Rosiglitazone and its metabolites (O'Maille et al., 2008).

In Vitro Metabolism Characterization : Studies on the in vitro metabolism of Rosiglitazone using rat liver microsomal fraction have revealed important insights. This research helps in understanding the metabolic pathway of Rosiglitazone and the formation of its major metabolites, including N-Desmethyl Rosiglitazone (Calixto et al., 2011).

Pharmacokinetic Profiling in Diabetes Models : N-Desmethyl Rosiglitazone has been studied in pharmacokinetic profiling using animal models of diabetes. Such studies assist in understanding the behavior of Rosiglitazone and its metabolites in pathological conditions like diabetes (Ahn, 2015).

Drug-Drug Interaction Studies : Research on the interaction between drugs like gemfibrozil and Rosiglitazone has shown significant effects on the plasma concentrations of Rosiglitazone and its metabolites, including N-Desmethyl Rosiglitazone. These findings are crucial for understanding drug interactions in diabetic treatments (Niemi et al., 2003).

Analysis in Liver Microsomal Preparations : Techniques like hollow-fiber liquid-phase microextraction have been developed for analyzing Rosiglitazone and its metabolites in liver microsomal preparations, which is valuable for studying drug metabolism and interactions (Calixto & Bonato, 2010).

作用機序

As a derivative of Rosiglitazone, “N-Desmethyl Rosiglitazone-d4” likely shares a similar mechanism of action. Rosiglitazone acts as a highly selective and potent agonist at peroxisome proliferator-activated receptors (PPAR) in target tissues for insulin action such as adipose tissue, skeletal muscle, and liver .

Safety and Hazards

将来の方向性

“N-Desmethyl Rosiglitazone-d4” is primarily used for research purposes . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs , suggesting that “this compound” and other deuterated compounds may have future applications in drug development and pharmacological research .

特性

IUPAC Name |

5-[[2,3,5,6-tetradeuterio-4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c21-16-14(24-17(22)20-16)11-12-4-6-13(7-5-12)23-10-9-19-15-3-1-2-8-18-15/h1-8,14H,9-11H2,(H,18,19)(H,20,21,22)/i4D,5D,6D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQTVMXUIGXRMR-UGWFXTGHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCNC3=CC=CC=N3)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602649.png)

![2-(15N)Azanyl-9-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B602653.png)

![6-tert-butyl-2,4-dimethyl-3-[(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)methyl]phenol](/img/structure/B602655.png)